Cas no 41191-05-3 (3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N,N-diethylbenzamide,ethanesulfonic acid)

3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N,N-diethylbenzamide,ethanesulfonic acid structure
41191-05-3 structure
Nome del prodotto:3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N,N-diethylbenzamide,ethanesulfonic acid
Numero CAS:41191-05-3
MF:C25H35ClN6O5S
MW:567.100603342056
CID:926680
PubChem ID:285691

3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N,N-diethylbenzamide,ethanesulfonic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N,N-diethylbenzamide,ethanesulfonic acid
    • Ethanesulfonic acid,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]methyl]-N,N-diethyl-benzamide (1:1) (9CI) (MF2)
    • Ethanesulfonic acid--3-{[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]methyl}-N,N-diethylbenzamide (1/1)
    • NSC143010
    • NSC-143010
    • DTXSID70301394
    • 3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N,N-diethyl-benzamide
    • 41191-05-3
    • DS-004693
    • Inchi: InChI=1S/C23H29ClN6O2.C2H6O3S/c1-5-29(6-2)20(31)16-9-7-8-15(12-16)14-32-19-11-10-17(13-18(19)24)30-22(26)27-21(25)28-23(30,3)4;1-2-6(3,4)5/h7-13H,5-6,14H2,1-4H3,(H4,25,26,27,28);2H2,1H3,(H,3,4,5)
    • Chiave InChI: SMPIQBVTWKVZKK-UHFFFAOYSA-N
    • Sorrisi: CCN(CC)C(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)N3C(=NC(=NC3(C)C)N)N)Cl.CCS(=O)(=O)O

Proprietà calcolate

  • Massa esatta: 566.20800
  • Massa monoisotopica: 566.208
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 8
  • Complessità: 829
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 172Ų

Proprietà sperimentali

  • Punto di ebollizione: 646.2°C at 760 mmHg
  • Punto di infiammabilità: 344.6°C
  • PSA: 172.29000
  • LogP: 4.89820
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd